molecular formula CN2O B1207669 Nitrosyl cyanide CAS No. 4343-68-4

Nitrosyl cyanide

Cat. No.: B1207669
CAS No.: 4343-68-4
M. Wt: 56.024 g/mol
InChI Key: CAMRHYBKQTWSCM-UHFFFAOYSA-N
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Description

Conceptual Significance of Elusive Small Molecules in Chemical Theory

In the study of chemistry, some of the most profound insights are derived from the molecules that are the most difficult to observe. These elusive small molecules, often termed reactive intermediates, are typically short-lived, high-energy species that exist for fractions of a second during a chemical transformation. allen.inwikipedia.org Their transient nature makes them challenging to isolate and characterize using conventional methods. wikipedia.org However, their importance far outweighs the difficulty in studying them. The study of such species is fundamental to elucidating reaction mechanisms, providing a step-by-step map of how reactants are converted into products. allen.inlibretexts.org By identifying and understanding these intermediates, chemists can gain control over reaction pathways, develop new synthetic methods, and explain the formation of unexpected byproducts. allen.in Furthermore, the extreme reactivity and often unusual bonding of these molecules provide critical test cases for the predictive power of chemical theories, pushing the boundaries of our understanding of chemical structure and stability. wikipedia.org

Historical Perspectives on the Postulation and Initial Investigations of Nitrosyl Cyanide

The existence of this compound (ONCN) was first postulated not through direct observation, but as a logical, yet unseen, participant in certain chemical reactions. In the early 1970s, researchers, notably G. W. Kirby and his collaborators, investigated the reaction of nitrosyl chloride with silver cyanide in the presence of conjugated dienes. rsc.org They observed the formation of N-cyano-3,6-dihydro-2H-1,2-oxazines, which they proposed arose from a 1,4-cycloaddition reaction (a type of Diels-Alder reaction) between the diene and a highly reactive dienophile. rsc.orgrsc.org The most plausible candidate for this reactive species was this compound, formed in situ from the primary reactants. rsc.org This hypothesis positioned this compound as a fleeting intermediate, too unstable to be isolated under the reaction conditions but whose presence could be inferred by its "trapped" product. byjus.com This early work, relying on chemical trapping to prove the existence of a transient molecule, set the stage for more direct spectroscopic investigations that would later confirm the structure of this elusive compound. rsc.org

Position of this compound within the Broader Family of Nitrosyl and Cyanide Species

This compound occupies a unique position at the intersection of two important classes of chemical compounds: nitrosyls and cyanides. Its structure, ONCN, features a nitrosyl group (N=O) bonded to the nitrogen atom of a cyanide group (C≡N). wikipedia.org Theoretical studies predict this connectivity to be the most stable among its isomers, such as nitrosyl isocyanide (ONNC) and isothis compound (NOCN), due to a more favorable distribution of formal charges. udel.edu

The molecule is planar, with a strongly bent C-N-O angle of approximately 113° and an N-C-N fragment that is nearly linear, with an angle of about 170°. wikipedia.org The bent structure at the internal nitrogen is a characteristic feature it shares with other simple nitrosyl compounds, most notably nitrosyl chloride (NOCl). wikipedia.orgaps.org However, its reactivity is distinct; while nitrosyl chloride is a powerful nitrosating and chlorinating agent, this compound's reactivity is dominated by the electrophilicity of its N=O bond, particularly in cycloaddition reactions. rsc.orgwikipedia.org

When compared to cyanogen (B1215507) halides like cyanogen chloride (ClCN), the difference is stark. Cyanogen halides are typically linear and behave as sources of electrophilic cyanide or halide. In contrast, the nitrosyl group in ONCN renders the molecule a potent dienophile across the N=O bond. rsc.org The behavior of the nitrosyl and cyanide groups in ONCN can also be contrasted with their roles as ligands in transition metal complexes. In coordination chemistry, the nitrosyl ligand (NO) can famously adopt both linear and bent geometries, a flexibility that has profound electronic consequences for the metal center. wikipedia.orgepa.gov The cyanide ligand (CN⁻) is a versatile building block for coordination polymers and a strong-field ligand. researchgate.netresearchgate.net In the free this compound molecule, these two functionalities are combined in a highly reactive, covalent structure, offering a unique platform for studying their intrinsic properties.

Overview of Advanced Research Methodologies Applied to Highly Reactive Chemical Intermediates

The study of highly reactive molecules like this compound necessitates a specialized toolkit of advanced experimental and theoretical methods designed to probe species that cannot be stored in a bottle.

Low-Temperature Synthesis and In Situ Generation : To prevent rapid decomposition, this compound is typically generated at low temperatures, for instance, by the reaction of nitrosyl chloride and silver cyanide around -40 °C. rsc.orgwikipedia.org It is then used immediately in subsequent reactions without being isolated.

Chemical Trapping : This is a cornerstone technique used to infer the existence of a reactive intermediate. As in the initial investigations, a stable, unreactive molecule (a "trap") is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product. For this compound, conjugated dienes serve as efficient traps, undergoing a Diels-Alder reaction across the N=O bond to yield stable oxazines. rsc.orgrsc.org

Matrix Isolation Spectroscopy : This powerful technique allows for the direct spectroscopic study of highly reactive species. ebsco.comwikipedia.org The intermediate is generated and immediately diluted in a large excess of an inert gas (like argon or nitrogen) at cryogenic temperatures (close to absolute zero). uc.edufu-berlin.de This mixture is then condensed onto a cold surface, forming a rigid, inert matrix that traps and isolates individual molecules of the intermediate, preventing them from reacting with each other. ebsco.comfu-berlin.de The trapped molecules can then be studied for extended periods using various spectroscopic methods, such as infrared (IR) spectroscopy, to probe their vibrational modes. uc.eduaip.org

Microwave Spectroscopy : This gas-phase technique provides highly precise information about the rotational energy levels of a molecule. rsc.org For this compound, microwave spectroscopy was instrumental in definitively establishing its planar structure and determining its precise bond angles and bond lengths. rsc.org Such studies often employ isotopic substitution (e.g., using ¹⁵N, ¹⁸O, or ¹³C) to aid in the structural determination. rsc.org

Computational Chemistry : Theoretical methods, such as ab initio molecular orbital calculations, are indispensable tools. They can be used to predict the geometry, stability, and spectroscopic properties of elusive molecules, providing a framework for interpreting experimental results and exploring potential reaction pathways on the molecule's potential energy surface. gla.ac.uk

Detailed Compound Data

Below are interactive tables summarizing key data for this compound.

Table 1: General Properties of this compound
PropertyValueReference(s)
Molecular FormulaCN₂O wikipedia.org
Molar Mass56.024 g·mol⁻¹ wikipedia.org
AppearanceBlue-green gas wikipedia.org
Boiling Point-40 °C (233 K) wikipedia.org
CAS Number4343-68-4 wikipedia.org
Table 2: Structural Parameters of this compound
ParameterValueReference(s)
Molecular GeometryPlanar wikipedia.orgrsc.org
C-N-O Angle113° wikipedia.org
N-C-N Angle170° wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4343-68-4

Molecular Formula

CN2O

Molecular Weight

56.024 g/mol

IUPAC Name

oxocyanamide

InChI

InChI=1S/CN2O/c2-1-3-4

InChI Key

CAMRHYBKQTWSCM-UHFFFAOYSA-N

SMILES

C(#N)N=O

Canonical SMILES

C(#N)N=O

Other CAS No.

4343-68-4

Synonyms

nitrosyl cyanide

Origin of Product

United States

Theoretical and Computational Studies of Nitrosyl Cyanide

Quantum Chemical Methodologies for Electronic Structure Determination

Quantum chemical calculations are essential for mapping the potential energy surfaces, determining molecular geometries, and understanding the electronic states of nitrosyl cyanide.

Ab Initio Approaches for Molecular Geometry and Energy Surface Mapping

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, have been employed to determine the equilibrium geometries and explore the potential energy surfaces of this compound. Early studies utilized Restricted Hartree-Fock (RHF) calculations with double-zeta basis sets to investigate various low-lying electronic states of ONCN, including those with A' and A'' symmetry rsc.orgrsc.org. These calculations aimed to determine optimal geometries for these states. However, to achieve better agreement with experimental spectra and a more accurate ordering of states, multi-configuration calculations, such as the Generalized Valence Bond (GVB) method, were found to be necessary, particularly for describing states with significant multi-reference character rsc.orgrsc.org. These advanced ab initio methods are crucial for accurately mapping the energy landscape and identifying stable molecular configurations.

Density Functional Theory (DFT) Applications for Ground and Excited States

Density Functional Theory (DFT) is a widely used computational tool for studying the electronic structure of molecules, including their ground and excited states. DFT calculations, often employing functionals like B3LYP, have been used to optimize the structures of various metal-nitrosyl complexes, providing insights into their electronic ground states mdpi.com. While specific DFT studies focusing solely on the electronic states of free this compound are less prominent in the initial search results compared to its metal complexes, DFT is a standard method for predicting molecular properties and reaction pathways. For instance, DFT has been applied to study the influence of solvent effects on the IR spectrum of the [Fe(CN)₅NO]²⁻ ion, demonstrating its utility in understanding molecular behavior in different environments acs.org.

Multiconfiguration Self-Consistent Field (MCSF) and Post-Hartree-Fock Calculations for Electron Correlation

Multiconfiguration Self-Consistent Field (MCSF) methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its extensions like CASPT2, are vital for accurately describing systems with significant electron correlation, which is often the case for molecules with multiple electronic states or complex bonding situations acs.orgups-tlse.fracs.org. These methods go beyond single-reference approaches like RHF by including multiple electronic configurations in the wavefunction. For this compound, multi-configuration calculations have been instrumental in obtaining geometries and energy orderings that better match experimental observations, particularly for excited states rsc.orgrsc.org. These advanced techniques are essential for capturing the nuances of electron correlation, which significantly influences molecular properties and reactivity. Studies on related metal-nitrosyl complexes have also utilized DMRG-CASSCF theory to analyze electronic structure and bonding, providing a benchmark for understanding the NO moiety's oxidation states and its interaction with metal centers acs.orgchemrxiv.org.

Computational Vibrational and Rotational Spectroscopy

Computational methods are extensively used to predict and interpret the vibrational and rotational spectra of molecules, aiding in their identification and structural characterization.

Theoretical Frameworks for Normal Mode Analysis and Vibrational Assignment

Normal mode analysis, a cornerstone of vibrational spectroscopy, involves calculating the vibrational frequencies and normal modes of a molecule. Theoretical frameworks based on ab initio or DFT calculations are used to predict these frequencies. For this compound, gas-phase infrared spectra have been recorded, and assignments of vibrational fundamentals have been made based on observed and calculated vibration-rotation band contours, as well as normal coordinate analysis researchgate.net. These analyses help in understanding the internal vibrations of the molecule, such as the CN stretching modes. For example, studies on related compounds like nitryl cyanide (NCNO₂) have assigned CN stretching modes in the 2250-2100 cm⁻¹ range by comparing with known cyanide frequencies researchgate.net.

Prediction of Rotational Constants and Spectroscopic Signatures for Microwave Spectroscopy

Microwave spectroscopy relies on the precise measurement of rotational transitions. Computational methods are employed to predict rotational constants, which are directly related to the molecular geometry. Studies on this compound have involved microwave spectroscopy to determine its structure, including bond lengths and angles, and to derive its dipole moment rsc.orgcolab.ws. Theoretical calculations have been performed to complement these experimental findings, providing insights into the geometry and dipole moment of the molecule rsc.org. The prediction of rotational constants is crucial for identifying molecules in astronomical observations and for detailed structural analysis in laboratory settings. For instance, accurate predictions of rotational transitions are vital for detecting molecules in the interstellar medium frontiersin.org.

Electronic Structure and Bonding Characterization of Nitrosyl Cyanide

Bonding Models for the N-C-N-O Linkage in Nitrosyl Cyanide and its Isomers

This compound is recognized as a potent electrophilic dienophile, capable of undergoing 1,4-cycloaddition reactions with conjugated dienes. These reactions primarily occur across the N=O bond psu.edu. This reactivity suggests a specific electronic distribution within the N-C-N-O framework that facilitates such cycloadditions, driven by orbital interactions. While the concept of linkage isomers is well-established for metal-nitrosyl complexes, where the NO ligand can bind through either nitrogen or oxygen, the intrinsic bonding within this compound itself is understood as a direct N-C bond qsstudy.comnih.gov.

Comparative Electronic Structure Analysis with Related Small Molecules

The electronic structure of this compound shares similarities with other small molecules containing the nitrosyl group. Its bent internal nitrogen atom is structurally analogous to nitrosyl chloride (ONCl) qsstudy.comwikipedia.org. In comparison to nitryl cyanide (O₂NCN), another related molecule, significant differences in electronic character are noted. Nitryl cyanide has been described as a nearly nonpolar molecule, distinguished by a unique combination of two strongly electronegative and polarized functional groups researchgate.net. This suggests that this compound likely possesses a more pronounced polarity due to its bent geometry and the electronic nature of the NO and CN moieties.

Orbital Interactions and Their Contribution to Molecular Stability and Reactivity

The stability and reactivity of this compound are intrinsically linked to its molecular orbital (MO) structure and the interactions between these orbitals. Theoretical studies, including ab initio multiconfiguration Hartree-Fock (MCHF) calculations, have been employed to investigate the low-lying electronic states of this compound aip.org. These calculations provide insights into excitation energies and geometrical parameters, which are crucial for understanding its behavior, particularly in photochemical processes such as photodissociation aip.org. The analysis of these electronic states helps correlate specific orbital configurations with the potential dissociation pathways, such as NCNO → NC + NO aip.org.

While specific MO diagrams for this compound are not detailed in the provided literature, general principles for nitrosyl ligands in coordination complexes highlight the importance of frontier orbitals. For instance, in metal-nitrosyl complexes, the vacant antibonding LUMO, often of π*NO character, plays a significant role in the molecule's electronic properties and reactivity conicet.gov.ar. The electrophilic nature of this compound as a dienophile, undergoing cycloadditions across the N=O bond, is a direct consequence of favorable orbital overlap and energy matching between its frontier orbitals and those of a diene psu.edu.

Theoretical Insights into Dipole Moments and Polarizability

Data Tables

Table 1: Key Molecular Properties of this compound

PropertyValueSource(s)
Chemical FormulaONCN / CN₂O qsstudy.comwikipedia.org
Molar Mass56.024 g·mol⁻¹ qsstudy.comwikipedia.org
Appearanceblue-green gas qsstudy.comwikipedia.org
Boiling Point−40 °C wikipedia.org
C-N-O Angle113° qsstudy.comwikipedia.org
NCN Angle170° qsstudy.comwikipedia.org

Table 2: Related Compounds for Comparative Analysis

CompoundFormulaKey CharacteristicSource(s)
This compoundONCNPlanar, bent internal nitrogen, electrophilic dienophile qsstudy.comwikipedia.orgpsu.edu
Nitrosyl chlorideONClAnalogous bent internal nitrogen structure qsstudy.comwikipedia.org
Nitryl cyanideNCNO₂Nearly nonpolar, electronegative functional groups wikipedia.orgresearchgate.net

Isomerism and Intramolecular Rearrangements of Nitrosyl Cyanide

Computational Exploration of ONCN and NCNO Isomerization Pathways

The isomerization between nitrosyl cyanide (ONCN) and isothis compound (NCNO) has been a subject of extensive computational investigation. Sophisticated theoretical methods are employed to map out the potential energy surfaces and identify the pathways governing this interconversion. These studies utilize advanced quantum chemical calculations to accurately describe the electronic structure and energetics of the involved species.

Key computational approaches employed include:

High-level ab initio methods : Techniques such as G4, CBS-QB3, W1BD, CCSD(T)/CBS, and CASPT2/CBS have been utilized to provide highly accurate energy profiles for the isomerization process nih.gov.

Ab initio Multiconfiguration Hartree-Fock (MCHF) : These calculations are used to study the low-lying electronic states of NCNO and their correlation with dissociation products, offering insights into potential photochemical pathways iaea.org.

Density Functional Theory (DFT) : Methods like B3LYP and M06-2X are commonly applied to optimize geometries, calculate energies, and analyze reaction mechanisms acs.orgopenaccessjournals.com.

Direct Dynamics Simulations : These simulations couple electronic structure calculations with classical trajectory methods to investigate the dynamic aspects of unimolecular reactions, including isomerization hawaii.edu.

These computational explorations aim to elucidate the mechanisms by which ONCN can transform into NCNO, providing a detailed understanding of the molecular dynamics involved.

Energetic Barriers and Kinetic Factors Governing Isomeric Interconversion

The interconversion between ONCN and NCNO is characterized by specific energy barriers, which dictate the kinetics of the process. Computational studies have quantified these barriers, providing crucial data for understanding the stability and reactivity of these isomers.

A significant finding reports a rate-determining barrier of 23.3 kcal mol⁻¹ for the isomerization of ONCNO, calculated at the W1BD level of theory nih.gov. This value, derived from high-level ab initio calculations, suggests that the isomerization is kinetically feasible under certain conditions.

Computational MethodIsomerization PathwayEnergetic Barrier (kcal mol⁻¹)Level of TheoryReference
W1BDONCN <=> NCNO23.3W1BD nih.gov

Theoretical Prediction of Novel Isomeric Forms and Their Relative Stabilities

While the primary focus of isomerization studies for the N₂CO formula often centers on the ONCN and NCNO forms, other isomers have also been identified and theoretically investigated. The known isomers of N₂CO include this compound (ONCN), nitrosyl isocyanide (ONNC), and isothis compound (NOCN) youtube.comudel.eduuomustansiriyah.edu.iq.

Theoretical predictions generally indicate that This compound (ONCN) is the most stable isomer among these forms youtube.comudel.eduuomustansiriyah.edu.iq. Studies exploring the broader chemical space of N₂CO have also identified diazirinone as a potentially highly stable isomer, although ONCN is noted as an experimentally observed species sci-hub.se. The relative stability of these isomers is determined by their electronic configurations and molecular structures, as calculated through computational methods.

Isomer NameFormulaRelative Stability (Theoretical Prediction)Notes
This compoundONCNMost stableExperimentally observed; primary focus of isomerization studies.
Nitrosyl isocyanideONNCLess stable than ONCNIdentified isomer.
Isothis compoundNOCNLess stable than ONCNIdentified isomer.
DiazirinoneN₂COPotentially most stable N₂CO isomerTheoretically predicted, though ONCN is experimentally observed.

Role of Electronic Excitation in Isomerization Processes

Electronic excitation can play a crucial role in inducing molecular rearrangements, including isomerizations. While direct experimental evidence for photoinduced isomerization of free this compound (ONCN <=> NCNO) is not extensively detailed in the provided literature snippets, theoretical studies on related nitrosyl compounds and electronic states offer insights into this phenomenon.

Ab initio studies on the low-lying electronic states of NCNO have explored their implications for photodissociation processes iaea.org. In the context of metal-nitrosyl complexes, electronic excitation has been shown to promote conformational changes of the nitrosyl ligand, leading to linkage isomerism (e.g., N-bound to O-bound or side-on) mdpi.comacs.orgresearchgate.netnih.govuni-muenchen.de. These studies suggest that excited electronic states, particularly triplet states, can provide pathways with lower energy barriers for molecular rearrangements compared to the ground electronic state mdpi.comresearchgate.net. The principle of electronic excitation altering molecular geometry and facilitating isomer interconversion is a well-established concept in photochemistry and is relevant to the theoretical understanding of this compound's reactivity.

Compound List:

this compound (ONCN)

Isothis compound (NOCN)

Nitrosyl isocyanide (ONNC)

Diazirinone

Reactivity and Reaction Mechanisms Involving Nitrosyl Cyanide

Theoretical and Experimental Studies of Decomposition Pathways

The decomposition of nitrosyl cyanide has been the subject of both theoretical and experimental investigations to elucidate the complex mechanisms and resulting products.

This compound undergoes both thermal and photochemical decomposition. escholarship.org The thermal decomposition of this compound in the gas phase has been studied, revealing complex reaction pathways. escholarship.org In the dark at room temperature or at 75°C, the decomposition of this compound labeled with nitrogen-15 (B135050) on the cyanide nitrogen suggests two simultaneous mechanisms. For every mole of this compound that decomposes, one-third of a mole each of nitrogen, nitrous oxide, cyanogen (B1215507), and carbon dioxide are formed. osti.gov

Photochemical degradation, induced by light, also leads to the decomposition of this compound. ontosight.ai The gas-phase photolysis of this compound using 589 nm radiation results in the formation of gaseous products including nitrogen, carbon monoxide, carbon dioxide, and nitrous oxide. rsc.org The decomposition can also be influenced by the presence of other species and the reaction conditions. For instance, sodium nitroprusside, a related compound, degrades when exposed to white or blue light, releasing the nitrosyl ligand and cyanide ion. sigmaaldrich.comderangedphysiology.com The photochemical degradation is a non-linear process with a proposed mechanism involving photo-isomerization of the NO group. sigmaaldrich.commdpi.com

The decomposition of this compound leads to a variety of by-products. In thermal decomposition, the primary products are nitrogen, nitrous oxide, cyanogen, and carbon dioxide. osti.gov Photolysis studies have identified nitrogen, carbon monoxide, carbon dioxide, and nitrous oxide as gaseous products, with solid products including cyanogen isocyanate. rsc.org

In aqueous solutions, the decomposition of related nitrosyl compounds, such as those derived from sodium nitroprusside, can lead to the formation of nitric oxide (NO) and cyanide ions. conicet.gov.arresearchgate.net The reaction of this compound with water can theoretically lead to nitroxyl (B88944) (HNO), cyanide, nitrite (B80452), and carbon dioxide. nih.gov The nitroxyl can then dimerize and dehydrate to form nitrous oxide (N₂O). nih.gov The formation of these by-products can be part of complex reaction networks. For example, in the decomposition of reduced nitroprusside solutions, an intermediate dinitrosyl species can form, which then disproportionates to yield nitrous oxide and regenerate nitroprusside. figshare.com

Reactions with Other Species (e.g., Dienes, Water)

This compound is a reactive molecule that readily participates in reactions with various other chemical species, including dienes and water.

This compound acts as a dienophile in Diels-Alder reactions, undergoing 1,4-cycloaddition with conjugated dienes. This reaction leads to the formation of 2-cyano-3,6-dihydro-2H-1,2-oxazines. rsc.org For example, the reaction of this compound with the alkaloid thebaine results in a single adduct. rsc.org Similarly, N-cyano-oxazines have been prepared from reactions with butadiene and its derivatives. rsc.org The stereochemistry of these cycloaddition reactions is an important aspect, with the reaction often proceeding in a stereospecific manner.

When this compound is introduced into an aqueous solution, it undergoes hydrolysis. Theoretical studies suggest that hydrolysis can proceed through different pathways, yielding a variety of molecular fragments. nih.gov One proposed pathway involves the hydrolysis of this compound to form nitroxyl (HNO) and cyanide. nih.gov The nitroxyl can subsequently dimerize and dehydrate to produce nitrous oxide (N₂O). nih.gov Another potential hydrolytic pathway involves the formation of an acyl nitroso compound, which then hydrolyzes to nitroxyl and carbamic acid. The carbamic acid, in turn, can decompose into carbon dioxide and ammonia (B1221849). nih.gov A separate pathway suggests that water can add directly to the nitroso group, generating nitrite and cyanide without the formation of nitroxyl. nih.gov Experimental studies have confirmed the formation of nitrous oxide and cyanide upon solvolysis of this compound in a buffered aqueous solution. nih.gov

This compound as a Transient Intermediate in Chemical Reactions

The transient nature of this compound makes its direct detection challenging. However, its existence is inferred from the final products of the reaction. For example, in the catalase-mediated oxidation of cyanamide, the detection of carbon dioxide and nitrite, in addition to cyanide, points towards the formation of this compound as an intermediate. nih.govnih.gov The reactivity of this compound as a transient species is a key aspect of the chemical pathways in which it is involved.

Computational Modeling of Reaction Dynamics

Computational chemistry has proven to be an indispensable tool for elucidating the complex reactivity and reaction mechanisms of this compound. Through the use of theoretical calculations, researchers have been able to explore the ONCN potential energy surface, determine molecular geometries, and calculate the energetics of various reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Ab Initio Molecular Orbital Studies

Early and significant computational work on this compound involved ab initio molecular orbital calculations. publish.csiro.au These studies were fundamental in establishing a theoretical framework for understanding the molecule's structure and stability. Using a restricted Hartree-Fock approach, full geometry optimizations were performed with different basis sets, such as the minimal STO-3G and the split-valence 4-31G basis sets. publish.csiro.au

The calculated geometries at the 4-31G level show good agreement with available experimental data, validating the computational approach. publish.csiro.au These calculations provided foundational data on the molecule's bond lengths and angles before extensive experimental data was available.

Click to view/hide data
Calculated and Experimental Geometries of this compound
ParameterSTO-3G Calculation publish.csiro.au4-31G Calculation publish.csiro.auExperimental Value publish.csiro.au
r(N≡C)1.153 Å1.144 Å1.161 Å
r(C-N)1.407 Å1.401 Å1.412 Å
r(N=O)1.218 Å1.161 Å1.216 Å
∠(NCN)173.8°173.0°171.2°
∠(CNO)111.4°114.9°114.0°

Modeling of Decomposition and Formation Reactions

Computational models have been particularly insightful in studying the decomposition of this compound. The dissociation into the nitric oxide radical (NO) and the cyanogen radical (CN) is a key reaction that has been modeled computationally.

ONCN → NO + CN

Ab initio calculations have been used to determine the energy change for this dissociation. The calculated value at the 4-31G level was found to be 142 kJ mol⁻¹, which is reasonably close to the experimental value of 120.5 ± 5 kJ mol⁻¹. publish.csiro.au Later theoretical studies indicated that including polarization functions in the basis set and accounting for electron correlation could improve the agreement with experimental findings. publish.csiro.au

Furthermore, computational studies have explored the exothermic reaction between nitric oxide and the cyanogen radical, which is of interest as a potential monopropellant chemical laser system. publish.csiro.audtic.mil The calculated energy changes for these reactions also align well with experimental data. publish.csiro.au

Click to view/hide data
Calculated and Experimental Reaction Energies publish.csiro.au
ReactionCalculated Energy Change (4-31G)Experimental Energy Change
ONCN → NO + CN142 kJ mol⁻¹120.5 kJ mol⁻¹
NO + CN → N₂ + CO-460 kJ mol⁻¹-468 kJ mol⁻¹

Electronic State Calculations

To gain a more profound understanding of this compound's photochemical behavior and reaction dynamics, computational studies have also focused on its low-lying electronic states. Single-configuration Restricted-Hartree-Fock (RHF) calculations using a double-zeta basis set were performed for several low-lying states of both A′ and A″ symmetry. rsc.org

However, to achieve better agreement with observed spectra and a correct ordering of the electronic states, more advanced methods were necessary. Multiple-configuration calculations using the Generalized Valence Bond (GVB) method were employed for the lowest ¹A′, ³A″, and ¹A″ states. rsc.org These higher-level calculations are crucial for accurately modeling photochemical reactions and predicting the behavior of the molecule upon electronic excitation.

Advanced Spectroscopic Investigations of Nitrosyl Cyanide

Microwave Spectroscopy for Precise Structural Determination and Isotopic Analysis

Microwave spectroscopy has been the cornerstone for the precise determination of the molecular structure of nitrosyl cyanide. By analyzing the rotational spectra of the parent molecule and its various isotopically substituted analogues, a detailed geometric picture has emerged. Early studies confirmed the existence of this compound, generated from the reaction of nitrosyl chloride and silver cyanide, and established its planar structure. sc.edumdpi.com

The rotational constants derived from these spectra for several isotopic species are crucial for calculating bond lengths and angles. mdpi.com The inertial defect, a measure of molecular planarity, was found to be close to zero for the normal species, confirming that all atoms lie in the same plane. mdpi.com This planarity is a key feature of its structure.

Detailed analysis of the microwave spectra for NOCN, ¹⁵NOCN, NOC¹⁵N, NO¹³CN, and N¹⁸OCN has allowed for the calculation of a substitution (rs) structure. mdpi.com This method involves determining the coordinates of each atom by observing the changes in the moments of inertia upon isotopic substitution. The resulting structure reveals a distinctly bent N-C-N linkage and a C-N-O angle of approximately 113°. blogspot.com

Interactive Table: Rotational Constants of this compound Isotopologues

Isotopologue B (MHz) C (MHz)
¹⁴N¹⁶O¹²C¹⁴N 5384.39 5040.63
¹⁵N¹⁶O¹²C¹⁴N 5360.11 5005.99
¹⁴N¹⁶O¹³C¹⁴N 5205.87 4882.49

Data sourced from microwave spectroscopic studies. mdpi.com

Furthermore, the hyperfine structure arising from the nuclear quadrupole moments of the two nitrogen atoms (¹⁴N) has been analyzed. This provides insights into the electronic environment around each nitrogen nucleus, yielding quadrupole coupling constants that can be related to the molecular orbital framework. mdpi.com

Infrared and Raman Spectroscopic Methods for Vibrational Assignments and Force Field Derivation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental information about the bonding and dynamics within a molecule. The gas-phase infrared spectrum of this compound has been recorded, allowing for the identification and assignment of its fundamental vibrational modes. ruhr-uni-bochum.deacs.org

This compound has six fundamental vibrational modes. Based on its planar structure, five of these are in-plane vibrations and one is an out-of-plane vibration. Assignments for these modes have been made by analyzing the observed vibration-rotation band contours and through normal coordinate analysis. ruhr-uni-bochum.de This analysis involves creating a theoretical model of the molecule's vibrations (a force field) and adjusting the force constants (which represent the stiffness of the chemical bonds and the resistance to bending) to match the experimentally observed frequencies. ruhr-uni-bochum.de

The fundamental vibrational frequencies provide a unique fingerprint of the molecule and are indicative of the strengths of its chemical bonds. For instance, the frequency of the C≡N stretching mode is characteristic of a triple bond, while the N=O stretching frequency corresponds to a double bond. ruhr-uni-bochum.de Intensities of vibrational satellite lines in the microwave spectrum have also been used to estimate the frequencies of the two lowest vibrational modes. mdpi.com

Interactive Table: Fundamental Vibrational Frequencies of this compound

Mode Assignment Frequency (cm⁻¹)
ν₁ C≡N stretch 2174
ν₂ N=O stretch 1503
ν₃ N-C stretch 851
ν₄ C-N-O bend 465
ν₅ N-C-N bend 270

Data sourced from gas-phase infrared and microwave spectroscopic studies. mdpi.comruhr-uni-bochum.de

The derivation of a force field from these vibrational assignments allows for a deeper understanding of the intramolecular forces. The calculated force constants quantify the bond strengths and interactions between different vibrational modes, offering a more complete picture of the molecule's potential energy surface. ruhr-uni-bochum.de

Electronic Spectroscopy (UV-Vis) for Excited State Characterization and Electronic Transitions

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is employed to study the electronic structure and transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For this compound, this technique provides information about its excited states and photochemical behavior. huji.ac.il

The UV-Vis spectrum of this compound is characterized by absorption in the visible and near-ultraviolet regions, which is responsible for its blue-green color. blogspot.com The absorption spectrum reveals transitions to excited electronic states. The primary electronic transition of interest is the à ¹A'' ← X̃ ¹A' transition, which has been studied in detail. huji.ac.ilsoton.ac.uk

High-resolution studies of this transition, often conducted on expansion-cooled samples to simplify the spectrum, have enabled the determination of vibrational fundamentals and rotational constants for the electronically excited state. huji.ac.ilsoton.ac.uk This allows for a detailed characterization of the geometry and vibrational frequencies of the molecule after electronic excitation. Such studies have revealed that the molecule remains planar in the à ¹A'' excited state.

Photodissociation studies are also a key aspect of understanding the excited states of this compound. By exciting the molecule with light of a specific wavelength, it can be induced to break apart into fragments (CN + NO). researchgate.net Investigating the energy and rotational states of these fragments provides critical information about the dynamics of the dissociation process and the nature of the potential energy surface of the excited state. huji.ac.ilresearchgate.net

Matrix Isolation Techniques for the Study of Unstable Species

Due to its inherent instability at room temperature, studying this compound requires specialized experimental techniques. Matrix isolation is a powerful method for trapping and investigating reactive or transient species. uc.ptresearchgate.net The technique involves co-depositing the molecule of interest, highly diluted in an inert gas (such as argon or nitrogen), onto a cryogenic surface (typically cooled to near absolute zero). ruhr-uni-bochum.deacs.org

This process traps individual this compound molecules within a solid, unreactive matrix, preventing them from reacting with each other. researchgate.net The low temperatures and isolation effectively stabilize the species, allowing for extended spectroscopic study. sc.eduruhr-uni-bochum.de This method is particularly well-suited for infrared spectroscopy, as the inert matrix is transparent to IR radiation and the low temperature results in very sharp absorption bands, aiding in precise frequency measurements and the resolution of fine structural details. acs.orgresearchgate.net

While specific matrix isolation studies focused solely on this compound are not extensively detailed in the literature, the technique is fundamental for the study of analogous unstable molecules and reactive intermediates. researchgate.netresearchgate.net For instance, the photochemistry of related cyanide-containing molecules has been successfully investigated in argon matrices, where precursor molecules are irradiated in situ to generate the species of interest, which is then immediately trapped and analyzed. researchgate.net This approach would be ideal for generating and characterizing this compound and its potential photoisomers or decomposition products under controlled, observable conditions. ruhr-uni-bochum.de

Nuclear Magnetic Resonance (NMR) Studies for Related Cyanide and Nitrosyl Analogs (e.g., ¹⁴N NMR)

Direct Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is not feasible due to its high reactivity and short lifetime under typical NMR experimental conditions. However, NMR studies, particularly ¹⁴N and ¹⁵N NMR, of stable, related compounds provide valuable comparative data and insight into the electronic environment of the nitrosyl and cyanide functional groups.

The ¹⁴N nucleus is quadrupolar, which often leads to broad NMR signals, whereas the ¹⁵N nucleus has a spin of ½ and yields sharp lines, although its low natural abundance often requires isotopic enrichment. huji.ac.il The chemical shift of a nitrogen nucleus is highly sensitive to its chemical environment, including hybridization and oxidation state. huji.ac.il

Cyanide Analogs : In simple inorganic and organic cyanides, the ¹⁴N and ¹⁵N chemical shifts are found in a characteristic region. For example, the ¹⁵N chemical shift of the cyanide anion (CN⁻) can be used to study its interactions, such as hydrogen bonding. mdpi.com The one-bond coupling constant, ¹J(¹⁵N, ¹³C), has been shown to correlate strongly with the N≡C bond length. mdpi.com

Nitrosyl Analogs : In transition metal nitrosyl complexes, the ¹⁵N NMR chemical shift is a powerful probe for distinguishing between linear and bent M-N-O geometries. acs.org Linear nitrosyl ligands (formally NO⁺) typically resonate at a different frequency compared to bent nitrosyls (formally NO⁻). For instance, in various platinum metal complexes, distinct ¹⁵N chemical shift ranges have been established for linear and bent nitrosyls, as well as for related nitro (NO₂) and nitrito (ONO) ligands. acs.org These studies provide a framework for predicting the likely chemical shifts in a molecule like this compound, where the nitrogen atoms are in distinct nitrosyl and cyanide environments.

The chemical shift for C-nitroso groups, which are structurally related to the nitrosyl group in ONCN, can range from approximately 418 to 913 ppm on the ammonia (B1221849) scale. This large range underscores the sensitivity of the nitrogen chemical shift to its electronic surroundings.

Synthetic Strategies and Precursor Chemistry of Nitrosyl Cyanide

Low-Temperature Synthesis Methodologies

The primary and most well-documented method for generating nitrosyl cyanide involves the reaction of nitrosyl chloride (NOCl) with silver cyanide (AgCN). wikipedia.orgrsc.orgwikipedia.org This reaction is conducted at low temperatures to manage the reactivity and instability of the product. rsc.org The low-temperature environment is crucial for preventing the decomposition of this compound and avoiding potential hazards associated with its handling. nih.gov

The synthesis is typically performed by introducing nitrosyl chloride to a suspension of silver cyanide in a suitable solvent. The reaction proceeds as a metathesis reaction, where the chloride and cyanide ions are exchanged, yielding this compound and a silver chloride precipitate. wikipedia.orgrsc.org

Reaction: NOCl + AgCN → ONCN + AgCl

While this method is effective for generating this compound for immediate use, the product is generally not isolated in a pure form due to its instability. wikipedia.org Instead, it is generated in the presence of a trapping agent to yield a more stable derivative.

Precursor Selection and Optimization for this compound Generation

The choice of precursors is critical for the successful generation of this compound. The most common precursors are nitrosyl chloride and a cyanide salt, with silver cyanide being the preferred choice. rsc.orgrsc.org

Nitrosyl Chloride (NOCl): This precursor acts as the source of the nitrosyl (NO) group. It is a reactive electrophile and can be synthesized through various methods, including the reaction of nitrosylsulfuric acid with HCl or the direct combination of chlorine and nitric oxide. wikipedia.org For laboratory and industrial applications requiring controlled generation, continuous flow protocols have been developed where NOCl is produced from the reaction of aqueous sodium nitrite (B80452) (NaNO₂) with hydrochloric acid (HCl) and immediately extracted into an organic phase for use. rsc.org This approach enhances safety and control over the reactive reagent.

Silver Cyanide (AgCN): Silver cyanide serves as the cyanide (CN) source. Its reaction with nitrosyl chloride is favorable, driving the formation of the silver chloride precipitate and releasing this compound into the reaction medium. wikipedia.org

Alternative pathways have been explored, such as the catalase-mediated oxidation of cyanamide, which is thought to proceed through an N-hydroxycyanamide intermediate to form this compound. nih.gov However, the reaction of nitrosyl chloride and silver cyanide remains the principal synthetic route for chemical applications. rsc.orgnih.gov

Table 1: Key Precursors for this compound Synthesis

PrecursorChemical FormulaRole in SynthesisRationale for Selection
Nitrosyl ChlorideNOClSource of the nitrosyl (NO) groupA well-established and reactive nitrosylating agent.
Silver CyanideAgCNSource of the cyanide (CN) groupFacilitates the reaction by forming an insoluble silver chloride precipitate.
Sodium NitriteNaNO₂Precursor for in situ NOCl generationA readily available and cost-effective starting material for continuous flow systems.
Hydrochloric AcidHClPrecursor for in situ NOCl generationReacts with NaNO₂ to produce the necessary nitrosyl chloride.

In Situ Generation and Trapping Techniques for Reactive Species

Due to its high reactivity and instability, this compound is almost exclusively generated in situ for immediate consumption in subsequent reactions. wikipedia.orgnih.gov This strategy avoids the challenges and hazards of isolating the pure compound. The most effective method for capturing this transient species is through cycloaddition reactions. wikipedia.orgrsc.org

This compound acts as a potent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. rsc.orgrsc.org The cycloaddition occurs across the N=O bond of the this compound molecule. wikipedia.org This reaction efficiently traps the unstable compound, forming stable heterocyclic products known as 2-cyano-3,6-dihydro-2H-1,2-oxazines. rsc.orgresearchgate.net

Examples of Trapping Reactions:

With Butadiene: The reaction with butadiene yields the corresponding 2-cyano-3,6-dihydro-2H-1,2-oxazine. rsc.org

With Thebaine: The alkaloid thebaine reacts with a limited amount of this compound to form a single, stable adduct. rsc.orgresearchgate.net This demonstrates the utility of this method in complex molecule synthesis.

This in situ generation and trapping technique is a cornerstone of this compound chemistry, allowing its synthetic potential to be harnessed despite its fleeting existence. rsc.org

Challenges and Advances in Handling and Isolation of Unstable Compounds

The primary challenge in working with this compound is its inherent instability. It is a blue-green gas that cannot be easily isolated or stored. wikipedia.org Reports in the chemical literature highlight the need for careful attention to reaction conditions to avoid potential explosions, making the handling of anything beyond small quantities hazardous. nih.gov

The difficulties in isolation have led to a reliance on indirect methods of characterization. For instance, its presence as a reactive intermediate is confirmed through the isolation and analysis of its trapped adducts, such as the 1,2-oxazines formed with dienes. rsc.org

Contextual Research Areas for Nitrosyl Cyanide

Comparative Studies with Other Nitrosyl-Containing Small Molecules

Nitrosyl cyanide, a blue-green gas with the molecular formula CN₂O, presents an interesting case study when compared to other small molecules featuring the nitrosyl (NO) group. Its planar structure, with a bent internal nitrogen atom, and its propensity for cycloaddition reactions highlight its distinct chemical behavior.

Analogies in Bonding and Reactivity with Metal Nitrosyl Complexes

While direct comparative studies explicitly linking this compound's bonding and reactivity to metal nitrosyl complexes are not extensively detailed in the provided search results, analogies can be drawn based on the fundamental nature of the nitrosyl ligand. In metal nitrosyl complexes, the NO group can coordinate to a metal center in various modes (linear, bent, or bridging), significantly influencing the electronic structure and reactivity of the metal center and the NO ligand itself. The bonding in these complexes often involves significant π-backbonding from the metal to the NO ligand, modulating the N-O bond order and strength.

This compound, ONCN, represents a covalent, non-coordinated nitrosyl species. Its structure, analogous to nitrosyl chloride (NOCl), suggests a polar covalent bond between nitrogen and oxygen, with a bent N-O bond. The reactivity of ONCN, particularly its participation in Diels-Alder reactions across the N=O bond wikipedia.orgqsstudy.compsu.edu, indicates an electrophilic character of the NO group in this molecular context. This contrasts with the more varied reactivity observed in metal nitrosyls, where the NO ligand can act as a source of NO⁺, NO⁻, or NO•, depending on the metal and its oxidation state. The cyanide moiety (CN) in ONCN acts as an electron-withdrawing group, potentially enhancing the electrophilicity of the nitrosyl group, a characteristic that differs from the electronic modulation provided by metal centers in coordination complexes.

Computational Design of Related Energetic or Reactive Species

Computational studies have played a role in understanding the properties of this compound and related species. Theoretical calculations, including ab initio methods and density functional theory, have been employed to investigate its electronic structure, bonding, and potential energy surfaces psu.eduresearchgate.netvedantu.com. For instance, studies have explored different structural isomers of N₂CO, including ONCN, ONNC, and NOCN, to determine their relative stabilities and potential energy landscapes vedantu.comyoutube.com. These investigations reveal that ONCN is the most stable isomer, with satisfied formal charges and a strong C-N triple bond, contributing to its relative stability compared to other isomers vedantu.comyoutube.combrainly.in. Computational approaches are also instrumental in designing and predicting the behavior of other energetic or reactive species, providing insights into their stability, reactivity patterns, and potential applications, often by analogy with well-studied molecules like ONCN. The potential for ONCN to be involved in cycloaddition reactions has also been a subject of computational interest psu.edu.

Theoretical Modeling in Astrochemistry and Atmospheric Chemistry

Theoretical modeling is crucial for understanding the chemical processes occurring in extraterrestrial environments and Earth's atmosphere, particularly for identifying and predicting the presence and reactions of molecules.

Potential Role of this compound in Interstellar Medium Chemistry

The potential role of this compound in interstellar chemistry has been a subject of theoretical consideration. It has been proposed that ONCN could form in the interstellar medium (ISM) through the recombination of ubiquitous nitric oxide (NO) radicals with cyano (CN) radicals uhmreactiondynamics.org. While ONCN itself has an ionization energy of 10.9 eV, which means it would not be ionized at 10.49 eV, its formation pathways and potential presence in astrophysical environments are areas of theoretical interest. Related compounds, such as nitryl cyanide (O₂NCN), have also been suggested as potential candidates for observation in atmospheric and interstellar chemistry due to their structural simplicity and the prevalence of nitriles in space researchgate.net. Theoretical modeling helps predict reaction rates and abundances of such species under ISM conditions, guiding observational efforts.

Advanced Spectroscopic Characterization of Nitrosyl and Cyanide Species in Biological Systems (as a reference for methods)

Advanced spectroscopic techniques are indispensable for the unambiguous identification and characterization of molecular species, including those containing nitrosyl and cyanide functionalities. While this compound itself is not typically found in biological systems, the methods used to study similar species serve as valuable references.

Infrared (IR) spectroscopy is widely used to identify functional groups and study molecular vibrations. For this compound, IR spectroscopy has provided data on its vibrational modes, including the CN stretching frequency, which has been observed around 2126 cm⁻¹ in an argon matrix researchgate.net. The characteristic stretching frequencies of the NO group in various chemical environments, including metal nitrosyl complexes, are also well-documented through IR spectroscopy, often showing a strong dependence on the coordination environment and electronic structure researchgate.netacs.orgarchive.org.

Microwave spectroscopy has also been employed in the study of this compound, providing information about its rotational spectrum, which can yield precise structural parameters psu.edu. Electron Spin Resonance (ESR) spectroscopy is particularly useful for paramagnetic species, such as free radicals or certain metal nitrosyl complexes, allowing for the detection of unpaired electrons and providing insights into their electronic environment and interactions researchgate.netarchive.orgresearchgate.net. Techniques like mass spectrometry are also vital for determining molecular weight and fragmentation patterns, aiding in the identification of transient or reactive species. These spectroscopic methods, applied to molecules containing NO and CN groups in various chemical contexts, provide a robust framework for characterizing this compound and similar compounds.

Data Tables

Table 1: Key Properties of this compound (ONCN)

PropertyValueSource
Molecular FormulaCN₂O wikipedia.orgqsstudy.com
Molar Mass56.024 g/mol wikipedia.orgqsstudy.com
AppearanceBlue-green gas wikipedia.orgqsstudy.com
Boiling Point-40 °C wikipedia.org
41.3 °C at 760 mmHg lookchem.comlookchem.com
C-N-O Angle113° wikipedia.orgqsstudy.com
NCN Angle170° wikipedia.orgqsstudy.com
Density1.2 g/cm³ lookchem.comlookchem.com
Vapor Pressure408 mmHg at 25°C lookchem.com

Table 2: Spectroscopic Characterization of this compound

Spectroscopic TechniqueObserved Feature / ApplicationNotesSource
Infrared (IR) SpectroscopyCN stretching frequency observed at 2126 cm⁻¹ (in Ar matrix)Characteristic of the CN group researchgate.net
Vibrational modes studied psu.edu
Microwave SpectroscopyStudied for structural analysisProvides rotational and structural data psu.edu
Mass SpectrometryUsed for purity analysis and decomposition product identificationDetection of molecular ion and fragments escholarship.org

Compound List

this compound (ONCN)

Nitrosyl chloride (NOCl)

Nitryl cyanide (O₂NCN)

Butadiene

9,10-dimethylanthracene (B165754)

Silver cyanide (AgCN)

Nitric oxide (NO)

Cyano radical (CN)

Future Directions in Nitrosyl Cyanide Research

Development of Novel Spectroscopic Techniques for Real-time Monitoring

The transient nature of nitrosyl cyanide, which is typically generated in situ at low temperatures for immediate use, presents a significant challenge for its detection and characterization. wikipedia.orgnih.gov Real-time monitoring is crucial for understanding its formation, decomposition pathways, and reaction kinetics. Future research will necessitate the development and application of sophisticated spectroscopic techniques capable of capturing information on short-lived species.

Advancements in ultrafast spectroscopy, which operates on femtosecond timescales, could provide unprecedented insights into the molecular dynamics of this compound as it forms and reacts. spectroscopyonline.com Techniques such as pump-probe spectroscopy may allow researchers to observe the electronic and vibrational states of the molecule immediately following its synthesis from precursors like nitrosyl chloride and silver cyanide. wikipedia.orgnih.gov

Furthermore, enhanced Raman spectroscopy techniques, such as Surface-Enhanced Raman Scattering (SERS), could offer the sensitivity required to detect the low concentrations of this compound present in a reaction mixture. A recently developed method, thermostable-Raman-interaction-profiling (TRIP), allows for the analysis of fragile biological molecules by cooling the substrate, a principle that could be adapted to stabilize and measure reactive chemical species like this compound without causing thermal decomposition. scitechdaily.com The integration of these spectroscopic methods with process analytical technology (PAT) would enable continuous monitoring and control of reactions involving this elusive compound. polito.it

Spectroscopic TechniquePotential Application for this compoundKey AdvantageAnticipated Challenge
Ultrafast Laser SpectroscopyMonitoring formation and reaction dynamics on a femtosecond timescale.Provides real-time observation of molecular and electronic dynamics. spectroscopyonline.comHigh cost and complexity of instrumentation.
Surface-Enhanced Raman Scattering (SERS)Detecting trace amounts of ONCN in situ.Extremely high sensitivity for low-concentration species. Requires suitable nanostructured substrates for enhancement.
Cryogenic Matrix Isolation SpectroscopyTrapping and characterizing the molecule at very low temperatures.Allows for detailed structural analysis of an otherwise unstable species.Does not provide data under typical reaction conditions.
Ambient Ionization Mass Spectrometry (AIMS)Real-time analysis of reaction intermediates and products directly from the reaction vessel.Provides temporal and spatial information about molecular changes with minimal sample preparation. Potential for fragmentation of the unstable molecule during ionization.

Integration of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

The inherent instability and reactivity of this compound make experimental studies challenging and potentially hazardous. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemistry to predict the properties, reactivity, and toxicity of molecules, reducing the need for extensive and difficult experimentation. arxiv.orgresearchgate.netnih.gov

In the context of this compound, ML algorithms could be trained on datasets from related nitrosyl and cyanide compounds to predict its fundamental properties, such as bond energies, vibrational frequencies, and electronic structure. researchgate.net AI models can be developed to forecast the outcomes of reactions involving this compound with various substrates, identifying the most plausible products and even suggesting reaction mechanisms. researchgate.net This predictive power is especially valuable for a compound known to participate in complex cycloaddition reactions. rsc.org

Furthermore, AI can be employed to build predictive models for the stability of this compound under different conditions (e.g., temperature, solvent, presence of catalysts). By integrating data from computational chemistry and limited experimental results, these models could guide the design of experiments, maximizing the chances of successfully utilizing this compound in synthesis while ensuring operational safety. Algorithms like random forests and deep neural networks, which have been successfully applied to predict toxicity and other chemical properties, could be adapted for this purpose. nih.gov

AI/ML ApplicationObjective in this compound ResearchPotential ImpactRequired Data for Model Training
Quantitative Structure-Activity Relationship (QSAR)Predict the reactivity and potential biological activity of ONCN derivatives.Accelerates the discovery of new applications and assesses potential hazards. ut.ac.irStructural data and experimental reactivity/toxicity data from analogous compounds.
Reaction Outcome PredictionForecast the products of this compound with novel reactants.Guides synthetic efforts towards desired products and avoids unproductive experiments. researchgate.netLarge database of known reactions involving nitrosyl and cyano groups.
Spectroscopic Data InterpretationDeconvolve complex spectra from real-time monitoring to identify transient species.Enhances the accuracy of kinetic and mechanistic studies. spectroscopyonline.comTheoretical and experimental spectra of ONCN and related compounds.
Stability ModelingPredict decomposition pathways and half-life under various conditions.Improves handling protocols and optimizes reaction conditions for synthetic applications.Kinetic data from experimental and computational studies.

Exploration of this compound in Novel Chemical Transformations

Historically, the synthetic utility of this compound has been demonstrated primarily through its reactivity as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions with conjugated dienes. rsc.org This reaction occurs across the N=O bond, leading to the formation of 2-cyano-3,6-dihydro-2H-1,2-oxazines. rsc.org However, the unique electronic structure of this compound, featuring a nitroso group attached to a cyano group, suggests a much richer and largely unexplored reactive potential.

Future research will likely focus on expanding the scope of its applications in organic synthesis. This could include:

Ene Reactions: Investigating its behavior as an "enophile" with alkenes containing allylic hydrogens, a reaction common for other nitroso compounds. nih.gov This would provide a direct route to novel N-substituted hydroxamic acids.

[3+2] Cycloadditions: Exploring its reactivity with 1,3-dipoles to synthesize five-membered heterocyclic rings, a foundational structure in many pharmaceuticals and natural products.

Nitrosation Reactions: Examining its potential as a C-nitrosating or N-nitrosating agent for various nucleophiles, leveraging the electrophilicity of the nitroso nitrogen.

Coordination Chemistry: Using this compound as a ligand in organometallic chemistry. The cyanide and nitrosyl groups offer multiple coordination modes, potentially leading to the synthesis of novel metal complexes with interesting catalytic or electronic properties. acs.orgnih.gov

The successful application of this compound in these transformations would establish it as a versatile building block for introducing cyano and N-O functionalities into complex molecules.

Reaction TypePotential SubstrateExpected Product ClassSignificance
Ene ReactionPropene derivatives, cyclic alkenesAllylic N-cyano hydroxylaminesAccess to complex nitrogen-containing functional groups. nih.gov
[3+2] CycloadditionAzides, nitrile oxidesFive-membered N,O-heterocyclesRapid construction of medicinally relevant scaffolds.
Electrophilic AdditionElectron-rich aromatics (e.g., phenols)C-nitrosated aromatic compoundsAlternative pathway to nitrosoarenes.
Ligand SynthesisTransition metal precursorsThis compound metal complexesDevelopment of new catalysts and functional materials. nih.gov

Theoretical Design of More Stable Derivatives or Precursors

A significant barrier to the widespread use of this compound is its inherent instability. Modern computational chemistry provides the tools to address this challenge through the in silico design of more stable derivatives or precursors. Density Functional Theory (DFT) and other high-level computational methods can be used to model the structure and energetics of this compound and its hypothetical analogues.

Research in this area could pursue several strategies:

Steric Shielding: Introducing bulky substituents adjacent to the reactive N=O group could sterically hinder decomposition pathways and unwanted side reactions, thereby increasing the molecule's kinetic stability.

Novel Precursors: Designing alternative precursors that generate this compound under milder conditions or with fewer reactive byproducts could improve its practical utility. For example, photo-labile precursors could release this compound upon irradiation with light of a specific wavelength, offering precise temporal control over its generation. rsc.org

By systematically modeling a range of derivatives, computational chemists can identify promising candidates for synthesis that retain the desired reactivity of the nitrosyl group while exhibiting enhanced stability, making them more manageable and versatile reagents for chemists.

Design StrategyHypothetical Derivative/PrecursorPredicted AdvantageComputational Metric for Evaluation
Steric Hindrancet-Butylthis compoundIncreased kinetic stability against dimerization or decomposition.Calculation of activation barriers for decomposition pathways.
Electronic TuningNitrosyl isocyanate (ONNCO)Altered electrophilicity and stability of the N=O bond.HOMO-LUMO gap analysis, bond dissociation energies.
Photo-activated PrecursorA metal-nitrosyl-cyanide complexControlled, light-triggered release of ONCN. rsc.orgCalculation of excited-state potential energy surfaces.
Alternative Leaving GroupNitrosyl azide (ONN3)Generation of ONCN via reaction with a cyanide source.Thermodynamic calculation of reaction energies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for nitrosyl cyanide (NCNO), and how is its purity validated experimentally?

  • Methodological Answer : NCNO is synthesized via reactions between nitrosonium salts (e.g., [NO]⁺[SbCl₆]⁻) and cyanide precursors. For example, reacting AgCN with nitrosyl chloride (ClNO) yields NCNO and AgCl as a byproduct . Post-synthesis, purity is confirmed using vibrational spectroscopy (IR/Raman) to detect characteristic N≡C and N=O stretching modes. Specific bands for NCNO are expected near 2200 cm⁻¹ (C≡N) and 1600–1800 cm⁻¹ (N=O), with comparisons to reference spectra for inorganic nitrosyl compounds .

Q. How can the molecular geometry of NCNO be determined, and what computational tools support this analysis?

  • Methodological Answer : Gas-phase electron diffraction or X-ray crystallography (if crystalline) provides bond lengths and angles. Computational methods like density functional theory (DFT) optimize geometry and predict vibrational frequencies. For example, DFT calculations at the B3LYP/6-311++G(d,p) level can model the linear/angular arrangement of the N–C–N–O backbone, validated against experimental IR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.